molecular formula C15H16Cl3N3O2 B1679089 Prochloraz CAS No. 67747-09-5

Prochloraz

Cat. No.: B1679089
CAS No.: 67747-09-5
M. Wt: 376.7 g/mol
InChI Key: TVLSRXXIMLFWEO-UHFFFAOYSA-N
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Description

Prochloraz is an imidazole fungicide that was introduced in 1978. It is widely used in Europe, Australia, Asia, and South America within gardening and agriculture to control the growth of fungi. This compound is effective against a broad spectrum of fungal pathogens, including Alternaria spp., Botrytis spp., Erysiphe spp., Helminthosporium spp., Fusarium spp., Pseudocerosporella spp., Pyrenophora spp., Rhynchosporium spp., and Septoria spp. It is not registered for use in the United States .

Preparation Methods

Prochloraz can be synthesized through various methods. One notable method involves the Pickering emulsion polymerization technique. In this method, isophorone diisocyanate is used as the reaction monomer, and nano iron(III) oxide particle-branched polyethyleneimine acts as both the reaction monomer and surfactant. The resulting this compound nanocapsules are spherical, with an average particle size of about 100 nanometers .

Scientific Research Applications

Agricultural Applications

Crop Protection

Prochloraz is primarily used to combat fungal diseases in crops such as wheat, barley, and various fruits. It acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting fungal growth and reproduction. Its effectiveness against a wide range of pathogens makes it a valuable tool in integrated pest management strategies.

Post-Harvest Treatments

In addition to its preventive applications in the field, this compound is employed as a post-harvest treatment to prevent mold growth on stored agricultural products. This application is crucial for maintaining the quality and safety of food products during storage and transport.

Endocrine Disruption Research

This compound has been identified as an endocrine disruptor, affecting hormone levels and reproductive health in various organisms. Research has demonstrated several mechanisms through which this compound exerts its effects:

  • Steroidogenesis Inhibition : this compound inhibits enzymes involved in steroid hormone synthesis, particularly affecting testosterone and estradiol production. Studies using the H295R human adrenocortical carcinoma cell line have shown that this compound decreases the formation of these hormones at low concentrations, indicating its potential anti-androgenic and anti-estrogenic effects .
  • Developmental Toxicity : Animal studies have reported that exposure to this compound during critical developmental windows can lead to reproductive abnormalities. For instance, maternal exposure in pregnant rats resulted in reduced testosterone levels in male offspring, correlating with increased nipple retention and altered reproductive organ development .
  • Genotoxicity : Recent studies suggest that this compound may induce oxidative stress and DNA damage in human cells. This genotoxic potential raises concerns about its long-term effects on human health and the environment .

Ecotoxicological Studies

This compound's impact on non-target organisms has been extensively studied:

  • Aquatic Organisms : Research indicates that this compound can accumulate in aquatic environments, posing risks to fish and other aquatic life. Studies have shown alterations in biomarker responses related to stress and damage when exposed to environmentally relevant concentrations .
  • Soil Microorganisms : The application of this compound can affect soil microbial communities, which are essential for nutrient cycling and ecosystem health. Changes in microbial diversity and function can have cascading effects on soil fertility and plant health.

Case Study 1: Hormonal Effects in Male Mice

A study investigated the effects of this compound on male mice offspring after perinatal exposure. Mice were injected with varying doses of this compound, leading to significant alterations in reproductive hormone levels and development of male reproductive organs . The findings underscore the potential risks associated with exposure during critical developmental periods.

Case Study 2: Oxidative Stress Induction

Another study focused on the oxidative stress response induced by this compound in human cell lines. It was found that exposure led to increased production of reactive oxygen species, suggesting a mechanism for its genotoxic effects . This research highlights the need for further investigation into the long-term implications of such exposure.

Summary Table: Key Findings on this compound Applications

Application AreaKey Findings
Agricultural UseEffective against fungal pathogens; used in crop protection
Post-Harvest TreatmentPrevents mold growth; maintains food quality
Endocrine DisruptionInhibits steroidogenesis; affects hormone levels
GenotoxicityInduces oxidative stress; potential DNA damage
EcotoxicologyImpacts aquatic life; alters soil microbial communities

Comparison with Similar Compounds

Prochloraz is similar to other azole fungicides, such as ketoconazole, phenothrin, procymidone, and vinclozolin. this compound is unique in its broad-spectrum activity and multiple mechanisms of action, including its ability to act as an endocrine disruptor . This makes it a valuable tool in both agricultural and scientific research.

Biological Activity

Prochloraz is an imidazole fungicide widely utilized in agriculture and gardening, known for its antifungal properties. However, recent studies have revealed significant biological activities beyond its fungicidal effects, particularly concerning endocrine disruption and reproductive toxicity. This article presents a detailed exploration of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Androgen Receptor Antagonism : this compound has been shown to antagonize androgen receptors both in vitro and in vivo. This results in decreased growth of androgen-dependent tissues and altered hormonal levels, particularly luteinizing hormone (LH) and testosterone (T) .
  • Estrogen Receptor Interaction : In addition to its antiandrogenic effects, this compound also interacts with estrogen receptors, further complicating its hormonal impact .
  • Aromatase Inhibition : this compound inhibits aromatase activity, which is crucial for the conversion of androgens to estrogens, thus affecting overall hormonal balance .

Antiandrogenic Effects

A pivotal study conducted by Vinggaard et al. (2002) demonstrated that this compound significantly reduced the weights of reproductive organs in castrated male rats treated with testosterone. The study involved administering varying doses of this compound (50, 100, and 200 mg/kg) and observing substantial reductions in ventral prostate and seminal vesicle weights . Additionally, this compound exposure led to increased LH levels and altered thyroid hormone levels (T4 and TSH), indicating a disruption in the hypothalamic-pituitary-gonadal axis.

Developmental Toxicity

Another study investigated the effects of this compound on pregnant Wistar dams. The results indicated that perinatal exposure to this compound resulted in decreased plasma testosterone levels in male fetuses and increased progesterone levels. Notably, male offspring exhibited nipple retention and altered reproductive organ weights, suggesting feminization due to disrupted steroidogenesis .

Zebrafish Early Life Stages

Research involving zebrafish has highlighted the sensitivity of early life stages to this compound exposure. A study assessed various biomarkers related to developmental toxicity and found significant alterations in gene expression associated with endocrine disruption . The findings underscore the utility of zebrafish as a model organism for evaluating the toxicological impacts of environmental contaminants like this compound.

Summary Table of Biological Effects

Biological Activity Effect Study Reference
AntiandrogenicDecreased growth of androgen-dependent tissues
Hormonal DisruptionIncreased LH; decreased T4 and TSH
Developmental ToxicityFeminization effects in male offspring
Impact on Early Life StagesAltered biomarkers indicating endocrine disruption

Properties

IUPAC Name

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLSRXXIMLFWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024270
Record name Prochloraz
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URL https://comptox.epa.gov/dashboard/DTXSID4024270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67747-09-5
Record name Prochloraz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67747-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prochloraz [ANSI:BSI:ISO]
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Record name Prochloraz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROCHLORAZ
Source FDA Global Substance Registration System (GSRS)
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Record name omega-COOH-tetranor-LTE3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of prochloraz?

A1: this compound acts by inhibiting the cytochrome P450-dependent sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. [] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. []

Q2: How does this compound interact with the CYP51 enzyme?

A2: this compound binds to the heme iron atom in the active site of the CYP51 enzyme through its imidazole nitrogen. [, ] This binding prevents the enzyme from performing its normal function, the demethylation of lanosterol, a precursor to ergosterol. [, ]

Q3: What are the downstream effects of this compound-induced CYP51 inhibition?

A3: The inhibition of CYP51 by this compound leads to the depletion of ergosterol and accumulation of 14α-methyl sterols in fungal cell membranes. [] This disruption in membrane composition compromises membrane fluidity, permeability, and function, ultimately affecting fungal growth and development. []

Q4: What are the known resistance mechanisms to this compound in fungi?

A4: Research has identified several mechanisms of this compound resistance in fungi, including:

  • Target site mutations: Mutations in the CYP51 gene (specifically CYP51A, CYP51B, and CYP51C) can reduce the binding affinity of this compound to the target enzyme, rendering the fungicide less effective. [, , , , ] Common mutations include point mutations in the coding region and insertions in the promoter region of CYP51. [, , ]
  • Overexpression of target enzyme: Some resistant isolates exhibit increased expression of the CYP51 gene, particularly CYP51A and CYP51B, leading to an elevated level of the target enzyme that can overcome the inhibitory effect of this compound. [, , , ]
  • Efflux pumps: Certain fungi possess efflux pumps, such as those belonging to the major facilitator superfamily (MFS), that can actively transport this compound out of the cell, reducing its intracellular concentration and mitigating its fungicidal effect. [, ]
  • Cell wall alterations: Exposure to this compound can trigger morphological changes in the fungal cell wall, including increased thickness, that might act as a physical barrier to fungicide penetration. [, ]

Q5: Is there cross-resistance between this compound and other fungicides?

A5: Yes, cross-resistance has been observed between this compound and other demethylation inhibitors (DMIs), particularly those targeting the CYP51 enzyme. [, , ] The extent of cross-resistance can vary depending on the specific DMI and the fungal species involved. [, , ] For example, this compound-resistant isolates of Mycogone rosea exhibited cross-resistance to imazalil, but not to other DMIs like diniconazole or fenbuconazole. [] Similarly, in Fusarium fujikuroi, cross-resistance was observed with imazalil but not with tebuconazole or hexaconazole. []

Q6: Given the emergence of resistance, are there any promising alternatives to this compound?

A6: Researchers are actively exploring alternatives to this compound, including:

  • New DMIs: Development of new DMIs with modified structures and potentially novel modes of action is crucial to combatting resistance. [, ] These new molecules may target different binding sites on the CYP51 enzyme or utilize alternative mechanisms to disrupt ergosterol biosynthesis. []
  • Combination therapies: Combining this compound with fungicides possessing different modes of action, such as those inhibiting melanin biosynthesis or cell wall synthesis, can enhance efficacy and delay resistance development. [, ]
  • Non-chemical approaches: Integrated pest management strategies, such as the use of resistant cultivars, crop rotation, and biological control agents, can minimize reliance on chemical fungicides and contribute to sustainable disease management. [, ]

Q7: What are the key research priorities for addressing this compound resistance?

A7: Future research efforts should focus on:

  • Understanding the molecular mechanisms of resistance: Detailed investigations into the genetic and biochemical basis of resistance are essential for developing targeted strategies to overcome or circumvent these mechanisms. [, ]
  • Monitoring resistance development: Continuous surveillance of this compound sensitivity in fungal populations is crucial for early detection of resistance and timely implementation of management strategies. [, ]
  • Developing rapid and reliable diagnostic tools: Efficient methods for identifying resistant isolates are needed to guide fungicide selection and optimize disease management practices. [, ]
  • Evaluating the efficacy and safety of alternative control methods: Rigorous evaluation of new fungicides, combination therapies, and non-chemical approaches is critical for ensuring their effectiveness, safety, and environmental sustainability. [, ]
  • Structural characterization: [, , ]
  • Material compatibility and stability: [, , ]
  • Analytical methods for detection and quantification: [, , , ]
  • Environmental impact and degradation: [, , ]
  • Toxicological profile and safety: [, ]

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